molecular formula C20H13BrO B14007902 1-(4-Bromophenyl)-3-phenylisobenzofuran

1-(4-Bromophenyl)-3-phenylisobenzofuran

Cat. No.: B14007902
M. Wt: 349.2 g/mol
InChI Key: JSUCPIPHSJQUKR-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-phenylisobenzofuran is an organic compound that belongs to the class of isobenzofurans. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an isobenzofuran structure. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-phenylisobenzofuran typically involves the reaction of 4-bromobenzaldehyde with phenylacetylene in the presence of a palladium catalyst. The reaction proceeds through a Sonogashira coupling, followed by cyclization to form the isobenzofuran ring. The reaction conditions generally include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-phenylisobenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom.

    Substitution: Nucleophilic substitution reactions can occur at the bromine site using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Quinones.

    Reduction: De-brominated isobenzofuran derivatives.

    Substitution: Substituted isobenzofuran derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-phenylisobenzofuran involves its interaction with specific molecular targets. The bromine atom and the isobenzofuran ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. For instance, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)-2-phenylisobenzofuran
  • 1-(4-Chlorophenyl)-3-phenylisobenzofuran
  • 1-(4-Fluorophenyl)-3-phenylisobenzofuran

Comparison: 1-(4-Bromophenyl)-3-phenylisobenzofuran is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom’s larger size and higher electron-withdrawing capability influence the compound’s overall properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C20H13BrO

Molecular Weight

349.2 g/mol

IUPAC Name

1-(4-bromophenyl)-3-phenyl-2-benzofuran

InChI

InChI=1S/C20H13BrO/c21-16-12-10-15(11-13-16)20-18-9-5-4-8-17(18)19(22-20)14-6-2-1-3-7-14/h1-13H

InChI Key

JSUCPIPHSJQUKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(O2)C4=CC=C(C=C4)Br

Origin of Product

United States

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